molecular formula C16H15ClN6O2 B2827766 3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-60-3

3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2827766
CAS No.: 921803-60-3
M. Wt: 358.79
InChI Key: PPIOIGMWQRTYPW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that islong to the class of compounds known as triazolopurines. These are aromatic compounds containing a purine ring system substituted by a triazole ring at one or more positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a purine ring, which is a type of nitrogen-containing heterocycle, fused with a triazole ring. The molecule also contains various substituents including a chlorophenyl group, an isopropyl group, and a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various substituents. For example, the chlorophenyl group might undergo reactions typical of aromatic halides, while the isopropyl and methyl groups might participate in reactions typical of alkyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Typically, properties such as melting point, solubility, and stability would be determined experimentally .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of various derivatives within the triazole and purine families, such as [1,2,4]triazolo and pyrimidines, has been explored for their potential applications in medicinal chemistry. For example, the creation of novel [1,2,4]triazolo[1,5-c]pyrimidines showcases the versatility of this chemical scaffold in generating compounds with potential biological activities (A. El-Agrody et al., 2001). These efforts underscore the interest in synthesizing and characterizing novel compounds that could serve as lead structures for drug development or as tools for studying biological systems.

Anticancer and Antiviral Applications

The pursuit of novel anticancer and antiviral agents has led to the exploration of triazolo and purine derivatives. For instance, a series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines, showing promising activity that compares favorably with standard drugs (E. Ramya Sucharitha et al., 2021). Similarly, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system were investigated for their antiviral activity, highlighting the potential of structurally novel compounds in addressing viral infections (G. D. Kini et al., 1991).

Antimicrobial Activity

The exploration of triazole and purine derivatives extends into the search for new antimicrobial agents. Synthesis efforts have yielded compounds with tested antimicrobial activity, providing a foundation for further investigation into their use as antimicrobial agents (F. Ashour et al., 2012).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of triazolopurines is an active area of research, particularly in the field of medicinal chemistry. Future research might explore the potential biological activities of this compound, its mechanism of action, and its potential uses in the treatment of various diseases .

Properties

IUPAC Name

8-(2-chlorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-6-4-5-7-10(9)17/h4-8H,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIOIGMWQRTYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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